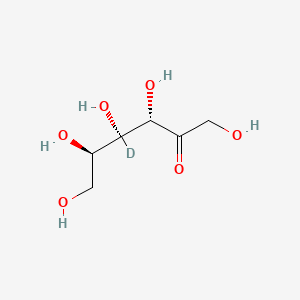
D-Fructose-d-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-d-1: is a ketohexose, a type of simple sugar that is found naturally in many plants. It is one of the three most important hexoses in living organisms, along with D-glucose and D-galactose . This compound is commonly found in honey, fruits, and some vegetables. It is known for its high sweetness and is often used as a sweetener in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose-d-1 can be synthesized through the isomerization of D-glucose using the enzyme glucose isomerase. This enzyme catalyzes the reversible isomerization of D-glucose to D-fructose . The reaction conditions typically involve a pH range of 7-8 and a temperature range of 60-70°C .
Industrial Production Methods: In industrial settings, this compound is produced from corn starch through a multi-step process. The starch is first hydrolyzed to produce D-glucose, which is then isomerized to D-fructose using glucose isomerase . This process is commonly used in the production of high-fructose corn syrup, which is widely used as a sweetener in the food industry .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-d-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce 5-hydroxymethylfurfural (5-HMF) in the presence of acid catalysts.
Isomerization: this compound can be isomerized to D-glucose using glucose isomerase.
Common Reagents and Conditions:
Dehydration: Dehydration reactions typically involve the use of acid catalysts and high temperatures.
Major Products Formed:
5-Hydroxymethylfurfural (5-HMF): A major product formed from the oxidation and dehydration of this compound.
Scientific Research Applications
Chemistry: D-Fructose-d-1 is used as a starting material in the synthesis of various chemicals, including 5-HMF, which is a valuable platform chemical for the production of biofuels and bioplastics .
Biology: In biological research, this compound is used to study carbohydrate metabolism and its effects on cellular processes .
Medicine: this compound is used in medical research to study its effects on blood sugar levels and its potential role in the development of metabolic disorders .
Industry: In the food industry, this compound is widely used as a sweetener in various food products, including beverages, baked goods, and confectionery .
Mechanism of Action
Molecular Targets and Pathways: D-Fructose-d-1 exerts its effects primarily through its metabolism in the liver. It is phosphorylated by the enzyme fructokinase to produce fructose-1-phosphate, which is then further metabolized to produce energy . The metabolism of this compound involves several key pathways, including glycolysis and gluconeogenesis .
Comparison with Similar Compounds
D-Galactose: Another aldohexose that differs from this compound in the configuration of the hydroxyl groups.
Uniqueness: this compound is unique among the hexoses due to its high sweetness and its ability to be metabolized through different pathways compared to D-glucose and D-galactose . It is also the most abundant ketohexose found in nature .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(3S,4R,5R)-4-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5D |
InChI Key |
BJHIKXHVCXFQLS-WLJULAHPSA-N |
Isomeric SMILES |
[2H][C@@]([C@@H](CO)O)([C@@H](C(=O)CO)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


pyrimidine-2,4-dione](/img/structure/B12398814.png)


![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)




![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)
